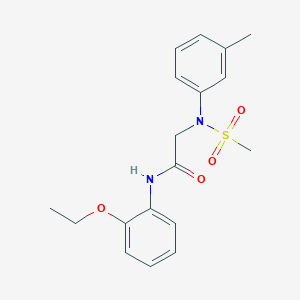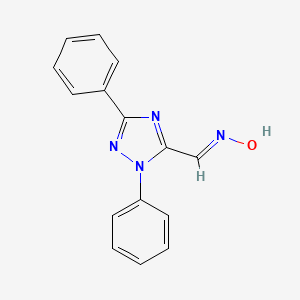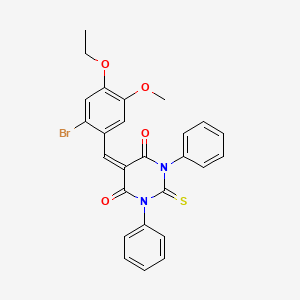![molecular formula C21H26N2O3 B6048024 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6048024.png)
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the family of N-benzylphenethylamines. This compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of this compound. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its potent psychedelic effects.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone involves the activation of the 5-HT2A receptor. This receptor is responsible for the psychedelic effects of this compound, which include altered perception, hallucinations, and altered thinking. The activation of the 5-HT2A receptor also leads to the release of dopamine and norepinephrine, which are responsible for the euphoric effects of this compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone include altered perception, hallucinations, altered thinking, euphoria, and increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may be responsible for the long-term effects of this compound on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments include its potent psychedelic effects and its ability to activate the 5-HT2A receptor. However, the limitations of using this compound in lab experiments include its neurotoxic effects and its potential for abuse.
Orientations Futures
For research on 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone include studying its long-term effects on the brain, developing safer psychedelic compounds, and exploring the therapeutic potential of psychedelic compounds for the treatment of mental health disorders.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-1,2-phenylenediamine to form the intermediate 2,5-dimethoxy-N-(4-bromo-2-aminophenyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)-1-piperazine to form 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone (1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone).
Applications De Recherche Scientifique
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been used extensively in scientific research to study the mechanism of action of psychedelic compounds. Studies have shown that 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of this compound. This receptor is found in high concentrations in the prefrontal cortex, which is responsible for cognitive processes such as perception, attention, and working memory.
Propriétés
IUPAC Name |
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)17-4-6-19(7-5-17)23-12-10-22(11-13-23)15-18-14-20(25-2)8-9-21(18)26-3/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRIMZXCNAOEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)


![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6047968.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![(3S)-3-({5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B6047983.png)

![ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6047992.png)
![4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6048003.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
